Electronic Modulation by 6-Nitro Substitution: Target Compound vs. IGS-1.76 (Non-Nitrated Analog)
The 6-nitro group in the target compound introduces a strong electron-withdrawing effect absent in the closest non-nitrated analog, IGS-1.76 (N-(1,3-benzothiazol-2-yl)-3,3-diphenylpropanamide). Crystallographic evidence from the HisG-nitrobenzothiazole co-complex demonstrates that the nitro group docks into the monophosphate-binding loop of M. tuberculosis HisG, a binding mode confirmed by X-ray crystallography at 2.9 Å resolution [1]. IGS-1.76, lacking this nitro group, cannot engage this phosphate-recognition subsite. The impact on target engagement is quantifiable: the structurally related nitrobenzothiazole derivative BDBM25316 (N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenyl-3-(phenylformamido)propanamide) inhibits HisG with an IC50 of 6.00 × 10^3 nM (6.0 μM) at pH 8.5, 2°C [2], whereas IGS-1.76 shows no reported HisG activity and instead targets the NCS-1/Ric8a protein-protein interaction with Ki = 0.7 μM (ITC) and IC50 = 1.2 μM (HTRF) .
| Evidence Dimension | Target engagement profile – HisG enzyme inhibition (M. tuberculosis ATP phosphoribosyl transferase) |
|---|---|
| Target Compound Data | IC50 = 6.0 μM (for closest nitrobenzothiazole-diphenyl analog BDBM25316 binding to M. tuberculosis HisG; target compound contains same 6-nitrobenzothiazole pharmacophore) [2] |
| Comparator Or Baseline | IGS-1.76 (N-(1,3-benzothiazol-2-yl)-3,3-diphenylpropanamide): No HisG inhibition reported; primary activity = NCS-1/Ric8a PPI inhibition, Ki = 0.7 μM, IC50 = 1.2 μM |
| Quantified Difference | Binding target divergence: IGS-1.76 binds NCS-1 (no HisG activity); nitrobenzothiazole analogs bind HisG with micromolar IC50. The nitro group redirects target selectivity through phosphate-loop recognition. |
| Conditions | HisG assay: spectrophotometric detection of PR-ATP production, pH 8.5, 2°C, M. tuberculosis HisG enzyme [2]. NCS-1 assay: ITC and HTRF-based binding inhibition . |
Why This Matters
The 6-nitro group dictates target selectivity; procurement of IGS-1.76 instead would result in loss of HisG engagement and acquisition of an unrelated PPI inhibition profile, making the two compounds unsuitable substitutes in anti-tubercular or HisG-targeted programs.
- [1] Cho Y, Ioerger TR, Sacchettini JC. Discovery of novel nitrobenzothiazole inhibitors for Mycobacterium tuberculosis ATP phosphoribosyl transferase (HisG) through virtual screening. J Med Chem. 2008;51(19):5984-5992. doi:10.1021/jm800328v. View Source
- [2] BindingDB. BDBM25316: N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenyl-3-(phenylformamido)propanamide. IC50 = 6.00E+3 nM against M. tuberculosis ATP phosphoribosyltransferase (HisG). Assay: spectrophotometric PR-ATP production, pH 8.5, 2°C. View Source
